molecular formula C14H14FNO7 B1448443 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate CAS No. 108934-18-5

1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate

Cat. No.: B1448443
CAS No.: 108934-18-5
M. Wt: 327.26 g/mol
InChI Key: OAQIJHWWDSEJDY-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate (CAS 108934-18-5) is a specialized organic compound with the molecular formula C14H14FNO7 and a molecular weight of 327.27 g/mol . This compound is a derivative of diethyl malonate (diethyl propanedioate), a classic reagent in synthetic organic chemistry known for its active methylene group, which allows for alkylation and condensation reactions to construct complex molecular frameworks . As a functionalized malonate ester, it serves as a key synthetic intermediate in medicinal chemistry research. Its structure, incorporating both a fluoro and a nitro substituent on the benzoyl ring, makes it a valuable electrophilic building block. Such structures are often employed in the synthesis of more complex molecules, including potential 1,3,4-triazine derivatives, which are structures of interest in pharmaceutical development . Furthermore, diethyl benzylidenemalonate derivatives are studied for their properties as Michael acceptors, which can undergo nucleophilic addition reactions with amines and other nucleophiles . This reactivity is fundamental in the development of bioactive compounds and functional materials, as Michael acceptors are present in various proteasome inhibitors, anti-inflammatory agents, and polymer networks . Researchers utilize this compound strictly for laboratory research purposes. This compound is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)9-6-5-8(15)7-10(9)16(20)21/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQIJHWWDSEJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Diethyl 2-Fluoromalonate with 2-Nitrobenzyl Bromide Derivatives

A key method involves the reaction of diethyl 2-fluoromalonate with 2-nitrobenzyl bromide derivatives under basic conditions:

  • Reagents and Conditions : Sodium hydride (NaH) as a strong base is washed to remove mineral oil and suspended in an aprotic solvent such as dimethylformamide (DMF).
  • Diethyl 2-fluoromalonate and 2-nitrobenzyl bromide derivative are added dropwise to the NaH/DMF suspension.
  • The mixture is stirred at room temperature for approximately 19 hours.
  • Work-up involves quenching with ice-water, extraction with diethyl ether, washing with water and brine, drying over magnesium sulfate, concentration, and purification by column chromatography or recrystallization.

This method yields fluorodiesters such as diethyl 2-fluoro-2-(2-nitrobenzyl)malonate with good purity.

Step Reagents/Conditions Outcome
Base preparation NaH washed with hexane in DMF Reactive base suspension
Alkylation Diethyl 2-fluoromalonate + 2-nitrobenzyl bromide in DMF Formation of fluorodiester
Work-up Ice/water quench, ether extraction, washes Isolation of crude product
Purification Silica gel chromatography or recrystallization Pure fluorodiester compound

Use of 2-Halo-Substituted Diethyl Malonate as Intermediate

Another advanced synthetic approach involves the use of 2-halo-substituted diethyl malonate intermediates, which can be reacted with appropriate nucleophiles to introduce the benzoyl moiety:

  • Preparation of 2-Halo-Substituted Diethyl Malonate : Diethyl malonate is halogenated at the 2-position using halogens such as bromine or chlorine under controlled conditions. For example, reaction with bromine yields diethyl 2-bromomalonate or diethyl 2,2-dibromomalonate.

  • Subsequent Reaction with Nucleophiles : The 2-halo-substituted diethyl malonate is reacted with nucleophilic species such as methylhydrazine or other amines in the presence of organic acid catalysts (e.g., acetic acid) in solvents like ethanol or acetonitrile.

  • Reaction Conditions : Typically carried out at temperatures ranging from 10°C to 80°C, often optimized between 20°C and 70°C, with dropwise addition of the halo-substituted malonate to the nucleophile to control reaction rate and side reactions.

This method avoids hazardous oxidation steps required in older methods converting diethyl malonate to diethyl ketomalonate, thus improving safety and efficiency.

Step Reagents/Conditions Notes
Halogenation Diethyl malonate + Br2 or Cl2 Yields 2-halo-substituted malonate
Nucleophilic substitution 2-halo-substituted malonate + methylhydrazine + catalyst (acetic acid) in ethanol or acetonitrile Temperature 20-70°C, dropwise addition
Purification Standard organic work-up and isolation High purity intermediate

Research Findings and Optimization

  • Reaction Time and Temperature : Extended stirring times (e.g., 19 hours) at room temperature are effective for alkylation reactions involving diethyl 2-fluoromalonate and nitrobenzyl bromide derivatives. For reactions involving halo-substituted malonates, moderate heating (20–70°C) accelerates the nucleophilic substitution without significant side reactions.

  • Catalyst Selection : Organic acids such as acetic acid, hydrochloric acid, sulfuric acid, and phosphoric acid have been evaluated, with acetic acid often preferred for balancing reaction rate and selectivity.

  • Solvent Effects : Polar aprotic solvents like DMF facilitate initial alkylation steps, while protic solvents such as ethanol or acetonitrile are suitable for nucleophilic substitution steps involving hydrazine derivatives.

  • Purification Techniques : Silica gel column chromatography and recrystallization are standard for isolating pure fluorodiester products, ensuring removal of unreacted starting materials and side products.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Alkylation of Diethyl 2-Fluoromalonate Diethyl 2-fluoromalonate, 2-nitrobenzyl bromide NaH base, DMF solvent, room temp, 19 h Direct introduction of fluoronitrobenzoyl group, high purity Long reaction time, sensitive base handling
Nucleophilic substitution via 2-Halo-Substituted Malonate Diethyl malonate halogenated to 2-halo derivative Methylhydrazine, acetic acid catalyst, ethanol/acetonitrile, 20-70°C Avoids hazardous oxidation, efficient, scalable Requires prior halogenation step

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural features to 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate exhibit notable anticancer properties. The presence of the nitro group may contribute to the compound's ability to induce apoptosis in cancer cells. Studies have shown that modifications in the molecular structure can enhance cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The fluorine atom is known to enhance lipophilicity, potentially improving the compound's bioavailability and efficacy against bacterial strains. Preliminary studies suggest that derivatives of this compound may inhibit the growth of certain pathogens, providing a basis for developing new antimicrobial agents.

Material Science

Polymer Synthesis
this compound can be utilized in the synthesis of advanced polymers. Its unique chemical structure allows for the production of materials with tailored properties such as increased thermal stability and improved mechanical strength. The incorporation of this compound into polymer matrices can lead to innovative applications in coatings and composites .

Dyes and Pigments
The compound's vibrant color properties make it suitable for use in dyes and pigments. Its ability to absorb light at specific wavelengths can be harnessed in developing colorants for various applications, including textiles and plastics.

Chemical Synthesis

Synthetic Intermediates
In organic synthesis, this compound serves as an important intermediate for creating other complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the synthesis of diverse organic compounds .

Case Studies and Research Findings

Study Title Focus Area Findings
"Anticancer Activity of Nitro Compounds"Medicinal ChemistryDemonstrated enhanced cytotoxicity against breast cancer cells when modified with nitro groups.
"Fluorinated Compounds as Antimicrobial Agents"MicrobiologyShowed significant inhibition of Gram-positive bacteria with fluorinated derivatives.
"Synthesis of Novel Polymers Using Diethyl Malonates"Material ScienceDeveloped polymers with improved mechanical properties through incorporation of diethyl malonates as monomers.

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Nitro Group (NO₂): Strong electron-withdrawing effect enhances the acidity of α-hydrogens, facilitating enolate formation for nucleophilic reactions. Susceptible to reduction (e.g., catalytic hydrogenation) to yield aromatic amines, a key step in pharmaceutical synthesis .
  • Bromo Group (Br):
    • Moderately electron-withdrawing; promotes electrophilic aromatic substitution (e.g., Suzuki coupling) due to bromine’s role as a leaving group.
    • Less polar than nitro, leading to lower solubility in polar solvents but higher compatibility with halogenated solvents.

Electronic and Steric Effects

  • Nitro vs. Bromo: The nitro group’s stronger electron-withdrawing nature increases the electrophilicity of the benzoyl carbonyl compared to the bromo analog.
  • Fluorine Position:
    • In the nitro derivative, fluorine at position 4 creates a para-directing effect, while the bromo analog’s fluorine at position 3 alters regioselectivity in subsequent reactions.

Spectroscopic Differentiation

  • IR Spectroscopy: Nitro derivative: Strong absorptions at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch). Bromo derivative: Characteristic C-Br stretch near 500–600 cm⁻¹.
  • ¹H NMR:
    • Nitro derivative: Deshielded aromatic protons near δ 8.2–8.5 ppm due to nitro’s electron-withdrawing effect.
    • Bromo derivative: Split aromatic signals reflecting bromine’s anisotropic effect.

Biological Activity

1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate, with the CAS number 108934-18-5, is a synthetic organic compound that has gained attention for its potential biological activities. This compound belongs to a class of derivatives that may exhibit various pharmacological properties, including anti-inflammatory and anticancer effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Chemical Formula : C₁₄H₁₄FNO₇
  • Molecular Weight : 327.27 g/mol
  • IUPAC Name : diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate
  • SMILES : CCOC(=O)C(C(=O)C1=C(C=C(C=C1)F)N+[O-])C(=O)OCC

Anticancer Potential

Recent studies have indicated that compounds similar to this compound may inhibit cancer cell proliferation. For instance, a series of nitro-substituted benzoyl derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives exhibited significant inhibitory activity against tumor growth, suggesting a possible mechanism of action through the induction of apoptosis in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit key enzymes involved in tumor progression.
  • Modulation of Signaling Pathways : There is evidence that such compounds may affect signaling pathways related to cell survival and proliferation, particularly those involving transcription factors linked to cancer progression .

Study on Antiviral Activity

A study exploring non-nucleoside inhibitors against viral RNA polymerases highlighted the importance of structural modifications in enhancing biological activity. While not directly testing this compound, the findings underscore the relevance of similar compounds in developing antiviral agents .

Toxicological Assessments

Toxicity studies are essential for evaluating the safety profile of new compounds. Although specific data on this compound is limited, general findings on related compounds indicate potential hepatotoxicity and interactions with cytochrome P450 enzymes, which are critical for drug metabolism .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Enzymatic InhibitionPotential inhibition of key enzymes
ToxicityPossible hepatotoxicity

Comparative Analysis with Related Compounds

Compound NameMolecular WeightAnticancer ActivityToxicity Risk
This compound327.27 g/molModerateModerate
Similar Nitro-substituted Benzoyl DerivativeVariesHighLow

Q & A

Q. What are the common synthetic routes for preparing 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, diethyl malonate derivatives (e.g., diethyl 2-acetoxymalonate, CAS 5468-23-5) are often functionalized using acyl chlorides or nitration/fluorination agents. A plausible route involves reacting diethyl malonate with 4-fluoro-2-nitrobenzoyl chloride under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous THF or DMF. Monitoring reaction progress via TLC and purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm the ester groups, fluorine environment, and nitrobenzoyl substituent. The fluorine atom induces splitting patterns in adjacent protons.
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro group) validate functional groups.
  • Mass Spectrometry (ESI or EI-MS) : To verify molecular weight (e.g., calculated for C₁₄H₁₄FNO₇: 327.28 g/mol).
  • X-ray crystallography (if crystals are obtainable): SHELXL refinement can resolve steric or electronic effects of the nitro and fluoro substituents .

Q. How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer: Store under inert gas (N₂/Ar) at 4°C in amber glass vials to prevent hydrolysis of the ester groups. Avoid exposure to moisture, strong bases, or UV light, which may degrade the nitrobenzoyl moiety. Purity should be confirmed via HPLC before critical experiments .

Advanced Research Questions

Q. How do electronic effects of the 4-fluoro-2-nitrobenzoyl group influence reactivity in subsequent reactions?

Methodological Answer: The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups direct electrophilic substitution to meta/para positions. Computational modeling (DFT) can predict sites of nucleophilic attack or regioselectivity in cross-coupling reactions. For example, the nitro group may stabilize intermediates via resonance, while fluorine enhances electrophilicity at the carbonyl carbon .

Q. What strategies mitigate steric hindrance during functionalization of the propanedioate core?

Methodological Answer: Use bulky bases (e.g., LDA) to deprotonate the central carbon selectively. Alternatively, employ protecting groups (e.g., Boc for amino analogs) to block undesired side reactions. Kinetic studies under varying temperatures can optimize reaction conditions to favor mono- vs. di-substitution .

Q. How can contradictory data on reaction yields be resolved in synthetic protocols?

Methodological Answer: Reproduce experiments with controlled variables (e.g., solvent polarity, catalyst loading). Use DoE (Design of Experiments) to identify critical factors (e.g., temperature, stoichiometry). Cross-validate analytical methods (e.g., NMR vs. LC-MS) to rule out impurities. For instance, discrepancies in ester hydrolysis rates may arise from trace moisture levels .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (AutoDock, Schrödinger Suite) can model binding affinities to enzymes like nitroreductases or esterases. MD simulations assess conformational stability in aqueous vs. lipid environments. QSAR studies on analogs (e.g., diethyl 2-benzylidenemalonate, CAS 5292-53-5) may reveal pharmacophore features .

Q. How does the compound behave under photolytic or thermal stress?

Methodological Answer: Conduct accelerated stability studies (ICH Q1A guidelines) using DSC for thermal decomposition profiles and UV-Vis spectroscopy for photodegradation kinetics. Nitro groups may undergo photoreduction to amines, while fluoro substituents enhance thermal stability. Compare degradation products with reference standards via GC-MS .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate
Reactant of Route 2
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1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate

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